3-Fluoro-2-hydroxy-6-methylbenzaldehyde
Description
3-Fluoro-2-hydroxy-6-methylbenzaldehyde (CAS: 63762-79-8) is a fluorinated aromatic aldehyde with a hydroxyl group at the 2-position and a methyl substituent at the 6-position. Its molecular formula is C₈H₇FO₂, and its molecular weight is 154.13 g/mol (calculated based on structural analogs in ). The compound is utilized in pharmaceutical and agrochemical synthesis due to its reactive aldehyde group and fluorine-enhanced electronic properties. Commercial suppliers like CymitQuimica list it at a premium price (e.g., 50 mg for €549), reflecting its specialized applications .
Properties
IUPAC Name |
3-fluoro-2-hydroxy-6-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-5-2-3-7(9)8(11)6(5)4-10/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOCLONADYYGAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873011-47-3 | |
| Record name | 3-fluoro-2-hydroxy-6-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-hydroxy-6-methylbenzaldehyde can be achieved through several methods. One common approach involves the selective fluorination of 2-hydroxy-6-methylbenzaldehyde. This can be done using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions to introduce the fluorine atom at the desired position on the aromatic ring.
Another method involves the formylation of 3-fluoro-2-hydroxy-6-methylbenzene. This can be achieved using the Vilsmeier-Haack reaction, where the aromatic compound is treated with a formylating agent such as N,N-dimethylformamide and phosphorus oxychloride to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of fluorinating and formylating agents, as well as reaction solvents and temperatures, is crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-hydroxy-6-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, treatment with nucleophiles such as amines or thiols can lead to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 3-Fluoro-2-hydroxy-6-methylbenzoic acid.
Reduction: 3-Fluoro-2-hydroxy-6-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H7FO2
- Structural Features : The compound consists of a benzaldehyde core substituted with a fluorine atom at the 3-position, a hydroxyl group at the 2-position, and a methyl group at the 6-position. This unique substitution pattern influences its reactivity and properties.
Organic Synthesis
3-Fluoro-2-hydroxy-6-methylbenzaldehyde serves as a valuable building block in organic synthesis. Its unique functional groups allow for the creation of more complex molecules through various reactions including:
- Nucleophilic Substitution : The fluorine atom can be replaced by nucleophiles, facilitating the synthesis of derivatives with varying biological activities.
- Aldehyde Transformations : The aldehyde functionality enables transformations into alcohols or acids, broadening its utility in synthetic pathways.
Biological Applications
The compound's structure makes it suitable for biological research, particularly in:
- Fluorescent Probes : The presence of the fluorine atom enhances photophysical properties, making it useful in developing fluorescent probes for imaging applications in biological systems.
- Antibacterial Studies : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial activity, warranting further investigation into its potential as a therapeutic agent.
Pharmaceutical Development
In medicinal chemistry, this compound can act as an intermediate in synthesizing pharmaceutical compounds. Its derivatives may possess significant pharmacological properties due to their structural characteristics.
Case Study 1: Synthesis of Derivatives
A study demonstrated the synthesis of various derivatives from this compound through nucleophilic aromatic substitution reactions. These derivatives were tested for their biological activity against specific bacterial strains, revealing promising results that suggest potential therapeutic applications .
Case Study 2: Fluorescent Probes Development
Research focused on modifying the compound to enhance its fluorescent properties for use in cellular imaging. The modifications aimed to improve selectivity and sensitivity in detecting specific biomolecules within complex biological environments .
Mechanism of Action
The mechanism of action of 3-Fluoro-2-hydroxy-6-methylbenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 3-Fluoro-2-hydroxy-6-methylbenzaldehyde are compared below, focusing on substituent positions, physicochemical properties, and synthetic relevance.
Table 1: Structural Comparison
Key Observations :
Halogen Differences: Replacing fluorine with chlorine (e.g., 5-Chloro-2-hydroxy-3-methylbenzaldehyde) increases molecular weight and polarizability, affecting solubility and intermolecular interactions .
Physicochemical Properties :
- Boiling Points : Bulky substituents (e.g., benzyloxy in 6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde) elevate boiling points (predicted: 364.9°C) compared to this compound, which lacks such groups .
- Density : Predicted densities for analogs like 3-(3-Fluoro-6-methoxyphenyl)benzaldehyde (1.183 g/cm³) suggest that methoxy groups marginally increase density compared to hydroxyl or methyl substituents .
Derivatives like 3-Fluoro-2-(methoxymethyl)-6-methylbenzaldehyde require additional steps (e.g., methoxymethylation), increasing synthetic complexity .
Research and Application Insights
- Pharmaceutical Utility : The fluorine atom in this compound enhances metabolic stability and bioavailability, making it valuable in drug intermediates (e.g., kinase inhibitors) .
- Agrochemical Potential: Methyl and hydroxyl groups facilitate hydrogen bonding with biological targets, as seen in herbicide analogs like 5′-Fluoro-2′-hydroxyacetophenone .
Biological Activity
3-Fluoro-2-hydroxy-6-methylbenzaldehyde (CAS No. 873011-47-3) is an aromatic aldehyde notable for its unique structural features, including a fluorine atom, a hydroxyl group, and a methyl group on a benzene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer research.
The molecular formula of this compound is C8H7FO2. It can undergo various chemical reactions such as oxidation to form carboxylic acids and reduction to yield alcohols. Its synthesis typically involves the use of fluorinated precursors and can be utilized as an intermediate in organic synthesis for more complex molecules, including pharmaceuticals and agrochemicals.
Antibacterial Activity
Recent studies have explored the antibacterial properties of fluorinated compounds, including this compound. Research has shown that fluorinated aldimines exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies using disc diffusion assays demonstrated that compounds with similar structures to this compound were effective against strains such as Staphylococcus aureus and Escherichia coli, with activities comparable to standard antibiotics like ampicillin .
Table 1: Antibacterial Activity of Fluorinated Aldimines
| Compound | Bacteria Tested | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| This compound | S. aureus ATCC 25922 | 15 | 10 |
| E. coli ATCC 25923 | 12 | 15 | |
| Bacillus subtilis ATCC 9372 | 14 | 12 |
The mechanism of action for this compound involves its interaction with specific biological targets, such as bacterial enzymes or receptors. The presence of the fluorine atom is believed to enhance its binding affinity, potentially leading to inhibition of key metabolic pathways in bacteria . For example, fluorinated derivatives have been shown to inhibit the enzyme ecKAS III, which is crucial for bacterial fatty acid synthesis .
Anticancer Potential
In addition to its antibacterial properties, there is emerging evidence supporting the anticancer potential of this compound. Studies have indicated that certain fluorinated compounds can act as inhibitors of tubulin polymerization, which is a critical process in cancer cell division. By disrupting microtubule dynamics, these compounds may induce apoptosis in cancer cells .
Table 2: Anticancer Activity of Related Fluorinated Compounds
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Fluorinated Aldimine | MLL-AF9 | 5.6 |
| Hoxa9/Meis1 | 17.1 |
Case Studies
- Fluorinated Imines : A study conducted by Cheng et al. synthesized several fluorinated imines and evaluated their antibacterial activities against clinical isolates of various pathogens. The results indicated that these compounds exhibited promising antibacterial effects, particularly against multi-drug resistant strains .
- Microtubule Stabilization : Research focusing on tubulin-targeting agents has revealed that certain derivatives of fluorinated benzaldehydes can effectively inhibit cancer cell proliferation by stabilizing microtubules, thus preventing normal mitotic processes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
